REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:8])[CH2:5]C#[N:7])[CH3:2].[CH:9]1([C:12]([CH3:14])=[O:13])[CH2:11][CH2:10]1>>[C:4]([O-:8])(=[O:3])[CH3:5].[NH4+:7].[OH:13][C:12]1[CH:14]=[C:2]([CH:10]=[CH:11][CH:9]=1)[CH:1]=[O:3] |f:2.3|
|
Name
|
|
Quantity
|
875 μL
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC#N)=O
|
Name
|
|
Quantity
|
815 μL
|
Type
|
reactant
|
Smiles
|
C1(CC1)C(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 750 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=O)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |